molecular formula C20H27NO4S B054910 Domitroban CAS No. 115266-92-7

Domitroban

Cat. No.: B054910
CAS No.: 115266-92-7
M. Wt: 377.5 g/mol
InChI Key: PWTCIBWRMQFJBC-ZEMKZVSASA-N
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Description

Domitroban is a phenylsulfonylaminobicycloheptenoic acid derivative. It is known for its role as a thromboxane A2 receptor antagonist. This compound has been explored for its potential as an antiasthmatic and cerebroprotective drug. Additionally, it has shown promise in inhibiting proteinuria in animal models of renal injury .

Preparation Methods

The synthesis of Domitroban involves several steps:

    Alkylation: Bicyclo[2.2.1]heptan-2-one is alkylated with allyl bromide and butyllithium in tetrahydrofuran to produce exo-3-allylbicyclo[2.2.1]heptan-2-one.

    Oxime Formation: The resulting compound is reacted with hydroxylamine to form the corresponding oxime.

    Reduction: The oxime is reduced using lithium aluminum hydride in tetrahydrofuran to yield 3-exo-allylbicyclo[2.2.1]heptan-2-endo-amine.

    Acylation: This amine is acylated with benzyloxycarbonyl chloride in the presence of pyridine in dichloromethane to form a carbamic ester.

    Epoxidation and Oxidation: The carbamic ester undergoes epoxidation with m-chloroperbenzoic acid in dichloromethane, followed by oxidation with periodic acid to produce an aldehyde.

    Wittig Condensation: The aldehyde is subjected to Wittig condensation with 4-carboxybutyl triphenylphosphonium bromide in the presence of sodium hydride in dimethyl sulfoxide, followed by methylation with diazomethane to form a methyl ester.

    Deprotection and Acylation: The methyl ester is deprotected with trifluoroacetic acid to yield a free amino ester, which is then acylated with benzenesulfonyl chloride to form a sulfonamide ester.

    Hydrolysis: Finally, the sulfonamide ester is hydrolyzed with potassium hydroxide in methanol-water to produce this compound as a racemic mixture.

Chemical Reactions Analysis

Domitroban undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium aluminum hydride, m-chloroperbenzoic acid, periodic acid, and benzenesulfonyl chloride. The major products formed from these reactions are various derivatives of this compound with modified functional groups.

Scientific Research Applications

Mechanism of Action

Domitroban exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in various physiological processes, including platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits the actions of thromboxane A2, leading to reduced platelet aggregation and vasodilation. This mechanism makes it a potential therapeutic agent for conditions such as asthma, allergic rhinitis, and cerebrovascular diseases .

Comparison with Similar Compounds

Domitroban is unique among thromboxane A2 receptor antagonists due to its specific chemical structure and potent activity. Similar compounds include:

This compound’s unique bicycloheptane structure and potent activity distinguish it from these similar compounds, making it a valuable tool for studying thromboxane A2 receptor-mediated processes.

Properties

CAS No.

115266-92-7

Molecular Formula

C20H27NO4S

Molecular Weight

377.5 g/mol

IUPAC Name

(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16+,18+,20+/m1/s1

InChI Key

PWTCIBWRMQFJBC-ZEMKZVSASA-N

SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]([C@H]2NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)O

Canonical SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O

Key on ui other cas no.

115266-92-7

Synonyms

5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid
calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate
S 145
S 145, (+-)-isomer
S 145, (-)-isomer
S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer
S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer
S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer
S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer
S-145
S-1452

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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